Cas no 1511636-19-3 (2-(3,5-Difluorophenyl)cyclopropanamine)

2-(3,5-Difluorophenyl)cyclopropanamine 化学的及び物理的性質
名前と識別子
-
- 2-(3,5-difluorophenyl)cyclopropan-1-amine
- Trans-2-(3,5-difluorophenyl)cyclopropan-1-amine
- Ticagrelor Impurity 71
- 2-(3,5-Difluorophenyl)cyclopropanamine
-
- インチ: 1S/C9H9F2N/c10-6-1-5(2-7(11)3-6)8-4-9(8)12/h1-3,8-9H,4,12H2
- InChIKey: XLQLRKKOZIANSJ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C=1)C1CC1N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- トポロジー分子極性表面積: 26
2-(3,5-Difluorophenyl)cyclopropanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3,5-Difluorophenyl)cyclopropanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D475128-50mg |
2-(3,5-Difluorophenyl)cyclopropanamine |
1511636-19-3 | 50mg |
$752.00 | 2023-05-18 | ||
Enamine | EN300-1843142-0.25g |
2-(3,5-difluorophenyl)cyclopropan-1-amine |
1511636-19-3 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1843142-2.5g |
2-(3,5-difluorophenyl)cyclopropan-1-amine |
1511636-19-3 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1843142-5.0g |
2-(3,5-difluorophenyl)cyclopropan-1-amine |
1511636-19-3 | 5g |
$3396.0 | 2023-05-27 | ||
Enamine | EN300-1843142-0.05g |
2-(3,5-difluorophenyl)cyclopropan-1-amine |
1511636-19-3 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1843142-0.1g |
2-(3,5-difluorophenyl)cyclopropan-1-amine |
1511636-19-3 | 0.1g |
$741.0 | 2023-09-19 | ||
TRC | D475128-250mg |
2-(3,5-Difluorophenyl)cyclopropanamine |
1511636-19-3 | 250mg |
$ 3000.00 | 2023-09-07 | ||
TRC | D475128-5mg |
2-(3,5-Difluorophenyl)cyclopropanamine |
1511636-19-3 | 5mg |
$98.00 | 2023-05-18 | ||
TRC | D475128-25mg |
2-(3,5-Difluorophenyl)cyclopropanamine |
1511636-19-3 | 25mg |
$397.00 | 2023-05-18 | ||
Enamine | EN300-1843142-10.0g |
2-(3,5-difluorophenyl)cyclopropan-1-amine |
1511636-19-3 | 10g |
$5037.0 | 2023-05-27 |
2-(3,5-Difluorophenyl)cyclopropanamine 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2-(3,5-Difluorophenyl)cyclopropanamineに関する追加情報
Recent Advances in the Study of 2-(3,5-Difluorophenyl)cyclopropanamine (CAS: 1511636-19-3) and Its Applications in Chemical Biology and Medicine
2-(3,5-Difluorophenyl)cyclopropanamine (CAS: 1511636-19-3) is a cyclopropylamine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic routes, and therapeutic potential. The presence of the difluorophenyl moiety and the cyclopropane ring in its structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.
Recent research has focused on the synthesis and optimization of 2-(3,5-Difluorophenyl)cyclopropanamine, with particular emphasis on improving its yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions to achieve high enantioselectivity and scalability. This advancement is critical for the large-scale production of the compound, which is essential for further preclinical and clinical studies.
In the context of medicinal chemistry, 2-(3,5-Difluorophenyl)cyclopropanamine has shown promising activity as a modulator of neurotransmitter systems. Specifically, it has been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) and as a ligand for various G-protein-coupled receptors (GPCRs). A recent in vitro study demonstrated its high affinity for the 5-HT2A receptor, suggesting potential applications in the treatment of neuropsychiatric disorders such as depression and anxiety. Furthermore, its ability to cross the blood-brain barrier (BBB) with high efficiency has been confirmed through pharmacokinetic studies in rodent models.
Another area of interest is the compound's role in the inhibition of monoamine oxidases (MAOs). Research published in Bioorganic & Medicinal Chemistry Letters (2022) highlighted its potent inhibitory effects on MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The study reported that 2-(3,5-Difluorophenyl)cyclopropanamine exhibited a 50% inhibitory concentration (IC50) in the nanomolar range, outperforming several existing MAO-B inhibitors in terms of selectivity and potency.
Beyond its neurological applications, 2-(3,5-Difluorophenyl)cyclopropanamine has also been explored for its anticancer properties. A 2023 study in the European Journal of Medicinal Chemistry revealed that the compound induces apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic proteins. The study further suggested that its mechanism of action may involve the disruption of mitochondrial membrane potential, making it a candidate for combination therapies with conventional chemotherapeutic agents.
Despite these promising findings, challenges remain in the development of 2-(3,5-Difluorophenyl)cyclopropanamine as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research is also exploring the derivatization of the compound to enhance its pharmacological profile and reduce any adverse effects.
In conclusion, 2-(3,5-Difluorophenyl)cyclopropanamine (CAS: 1511636-19-3) represents a versatile and pharmacologically active compound with broad potential in chemical biology and medicine. Recent advancements in its synthesis, coupled with its diverse biological activities, underscore its importance as a subject of ongoing research. Further studies are warranted to fully elucidate its therapeutic potential and translate these findings into clinical applications.
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